5-Bromo-4-fluoro-2-methoxybenzaldehyde
Overview
Description
5-Bromo-4-fluoro-2-methoxybenzaldehyde is a compound with the molecular formula C8H6BrFO2 . It has a molecular weight of 233.04 and is a solid in its physical form . It is used as a starting material for the synthesis of various fluorinated compounds.
Molecular Structure Analysis
The InChI code for 5-Bromo-4-fluoro-2-methoxybenzaldehyde is1S/C8H6BrFO2/c1-12-8-3-7 (10)6 (9)2-5 (8)4-11/h2-4H,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
5-Bromo-4-fluoro-2-methoxybenzaldehyde has a molecular weight of 233.03 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 26.3 Ų .Scientific Research Applications
- This compound is a type of aryl fluorinated building block . It can be used in organic chemistry as a building block in the synthesis of more complex molecules .
- 5-Fluoro-2-methoxybenzaldehyde, a similar compound, may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione .
- 5-Bromo-2-methoxybenzaldehyde was used in the preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid .
Organic Synthesis Building Block
Synthesis of Imidazolidine-2,4-dione Derivatives
Preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic Acid
Synthesis of 4-bromo-2-methoxybenzaldehyde
- This compound could potentially be used in free radical reactions . For example, N-bromosuccinimide (NBS) is known to initiate free radical reactions, and a similar process could potentially be used with 5-Bromo-4-fluoro-2-methoxybenzaldehyde .
- While not directly involving 5-Bromo-4-fluoro-2-methoxybenzaldehyde, a related compound, 2-Fluoro-5-methoxybenzaldehyde, has been used in the synthesis of 5,10,15,20-tetrakis (2-fluoro-5-methoxyphenyl)porphyrin . It’s possible that 5-Bromo-4-fluoro-2-methoxybenzaldehyde could be used in a similar manner.
Free Radical Reactions
Synthesis of Porphyrin Derivatives
properties
IUPAC Name |
5-bromo-4-fluoro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLZSRXSIXNQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635829 | |
Record name | 5-Bromo-4-fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-methoxybenzaldehyde | |
CAS RN |
923281-65-6 | |
Record name | 5-Bromo-4-fluoro-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923281-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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